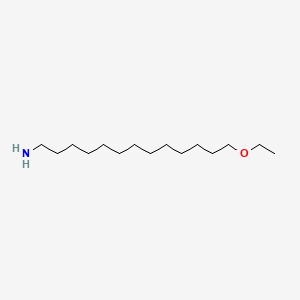
Faranal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound plays a crucial role in the communication system of these ants, helping them to establish and follow trails to food sources.
Métodos De Preparación
The synthesis of faranal involves several steps. One of the early methods for synthesizing this compound was achieved by employing farnesyl pyrophosphate synthase for the construction of the chiral center at C-4 . Another method involves the use of a palladium-catalyzed carbon-carbon bond formation reaction . Industrial production methods for this compound are not widely documented, but the synthesis generally involves enantioselective processes to ensure the correct stereochemistry of the compound.
Análisis De Reacciones Químicas
Faranal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Faranal has several scientific research applications, particularly in the field of entomology. It is used to study the behavior and communication of Pharaoh’s ants. Additionally, this compound and its analogs are used in the development of pest control strategies. In chemistry, this compound serves as a model compound for studying stereocontrolled synthesis and the effects of chirality on biological activity . Its unique structure makes it a valuable compound for research in synthetic organic chemistry.
Mecanismo De Acción
The mechanism of action of faranal involves its interaction with specific receptors in the antennae of Pharaoh’s ants. These receptors detect the presence of this compound and trigger a behavioral response, leading the ants to follow the trail. The molecular targets and pathways involved in this process are still under investigation, but it is known that the stereochemistry of this compound is crucial for its biological activity .
Comparación Con Compuestos Similares
Faranal is unique among pheromones due to its specific structure and stereochemistry. Similar compounds include other insect pheromones like bombykol, the sex pheromone of the silkworm moth, and blattellastanoside A, the aggregation pheromone of the German cockroach . These compounds share some structural similarities with this compound but differ in their specific biological functions and target species.
Propiedades
Fórmula molecular |
C17H30O |
|---|---|
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
(3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal |
InChI |
InChI=1S/C17H30O/c1-6-14(2)8-7-9-15(3)10-11-16(4)17(5)12-13-18/h8,10,13,16-17H,6-7,9,11-12H2,1-5H3/b14-8-,15-10+/t16-,17+/m1/s1 |
Clave InChI |
RXBWBMXVYZIXDB-CMRHPFDRSA-N |
SMILES isomérico |
CC/C(=C\CC/C(=C/C[C@@H](C)[C@@H](C)CC=O)/C)/C |
SMILES canónico |
CCC(=CCCC(=CCC(C)C(C)CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)


![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)



![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
